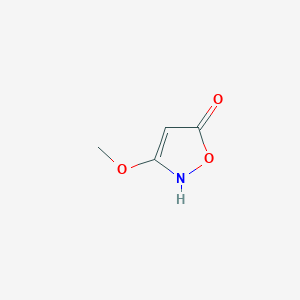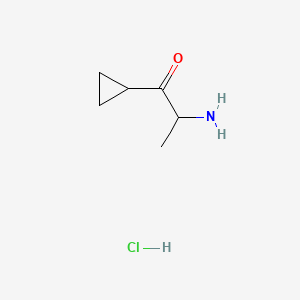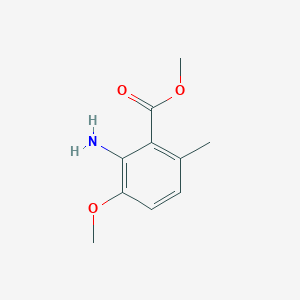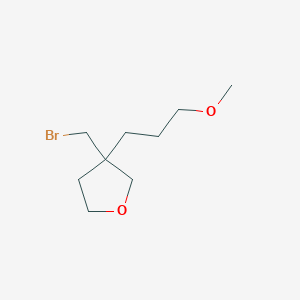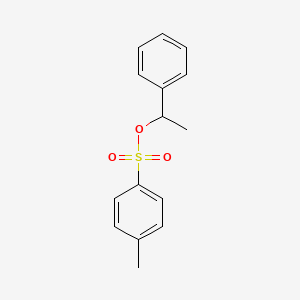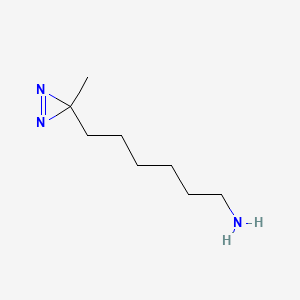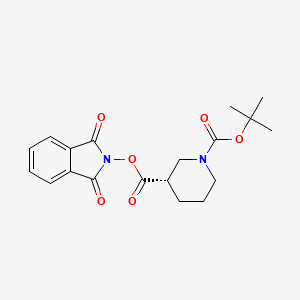![molecular formula C9H9N3O3S B13566996 3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment to Thietane Ring: The benzotriazole moiety is then linked to a thietane ring through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) to deprotonate the hydroxy group, facilitating the nucleophilic attack on the thietane ring.
Oxidation: The final step involves the oxidation of the thietane ring to form the 1lambda6-thietane-1,1-dione structure. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thietane-1,1-diol.
Substitution: The hydroxy group on the benzotriazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thietane-1,1-diol: Formed through reduction reactions
Substituted Benzotriazoles: Formed through nucleophilic substitution reactions
Scientific Research Applications
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby inhibiting their activity. The thietane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-diol: Similar structure but with a diol instead of a dione.
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-sulfone: Similar structure but with a sulfone instead of a dione.
Uniqueness
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to its combination of a benzotriazole moiety and a thietane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H9N3O3S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)benzotriazol-5-ol |
InChI |
InChI=1S/C9H9N3O3S/c13-7-1-2-8-9(3-7)12(11-10-8)6-4-16(14,15)5-6/h1-3,6,13H,4-5H2 |
InChI Key |
DWKASMSLPSYTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)O)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)

